
alpha-Bromo-2-(trifluoromethyl)-5-chlorotoluene
characterization data

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
5-Chloro-2-(trifluoromethyl)benzyl

bromide

Cat. No.: B1303404 Get Quote

Technical Guide: α-Bromo-2-(trifluoromethyl)-5-
chlorotoluene
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization and synthesis

of α-Bromo-2-(trifluoromethyl)-5-chlorotoluene. Due to the limited availability of direct

experimental data in the public domain, this guide also includes predicted characterization data

based on established chemical principles and analysis of analogous compounds.

Core Characterization Data
A summary of the available and predicted physicochemical properties of α-Bromo-2-

(trifluoromethyl)-5-chlorotoluene is presented below.
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Property Value Source

Chemical Name
α-Bromo-2-(trifluoromethyl)-5-

chlorotoluene
N/A

Synonym(s)
5-Chloro-2-

(trifluoromethyl)benzyl bromide
N/A

CAS Number 261763-24-0 N/A

Molecular Formula C₈H₅BrClF₃ N/A

Molecular Weight 273.48 g/mol N/A

Boiling Point 224 °C [1]

Density 1.359 g/mL [1]

Predicted ¹H NMR See Table 2 N/A

Predicted ¹³C NMR See Table 3 N/A

Predicted Mass Spec. See Figure 2 N/A

Synthesis
The most plausible synthetic route to α-Bromo-2-(trifluoromethyl)-5-chlorotoluene is via the

free-radical bromination of 5-chloro-2-(trifluoromethyl)toluene. This method is a well-

established procedure for the benzylic halogenation of toluene derivatives.

Experimental Protocol: Synthesis of α-Bromo-2-
(trifluoromethyl)-5-chlorotoluene
This protocol is based on general procedures for free-radical bromination of substituted

toluenes.

Materials:

5-chloro-2-(trifluoromethyl)toluene

N-Bromosuccinimide (NBS)
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Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

Sodium bicarbonate solution (aqueous, saturated)

Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-

chloro-2-(trifluoromethyl)toluene (1.0 eq) in CCl₄.

Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN (0.02-

0.05 eq) to the solution.

Heat the reaction mixture to reflux. The reaction can be initiated by UV light if a

photochemical initiator is used.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography

(GC) until the starting material is consumed.

Cool the reaction mixture to room temperature.

Filter the mixture to remove the succinimide byproduct.

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter to remove the drying agent and concentrate the solvent under reduced pressure using

a rotary evaporator.

The crude product can be purified by vacuum distillation or column chromatography on silica

gel to yield pure α-Bromo-2-(trifluoromethyl)-5-chlorotoluene.
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Caption: Synthetic workflow for α-Bromo-2-(trifluoromethyl)-5-chlorotoluene.

Predicted Characterization Data
Predicted NMR Data
The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for α-Bromo-2-

(trifluoromethyl)-5-chlorotoluene. These predictions are based on established substituent

effects on aromatic rings and data from structurally similar compounds.

Table 2: Predicted ¹H NMR Data

Protons
Predicted Chemical Shift
(ppm)

Multiplicity

CH₂Br 4.5 - 4.7 s

Ar-H (position 6) 7.6 - 7.8 d

Ar-H (position 4) 7.4 - 7.6 dd

Ar-H (position 3) 7.3 - 7.5 d

Table 3: Predicted ¹³C NMR Data
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Carbon Predicted Chemical Shift (ppm)

C-Br 30 - 35

C-CF₃ 120 - 130 (q)

CF₃ 122 - 126 (q)

C-Cl 133 - 136

C-1 138 - 142

Aromatic CH 125 - 135

Predicted Mass Spectrometry Fragmentation
The electron ionization mass spectrum of α-Bromo-2-(trifluoromethyl)-5-chlorotoluene is

expected to show a molecular ion peak and characteristic fragmentation patterns resulting from

the loss of bromine, chlorine, and the trifluoromethyl group.
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Caption: Predicted EI-MS fragmentation pathway.

Disclaimer: The NMR and mass spectrometry data presented in this guide are predicted based

on theoretical principles and data from analogous compounds. Experimental verification is

required for confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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